- Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases, China, , ,

Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

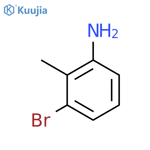

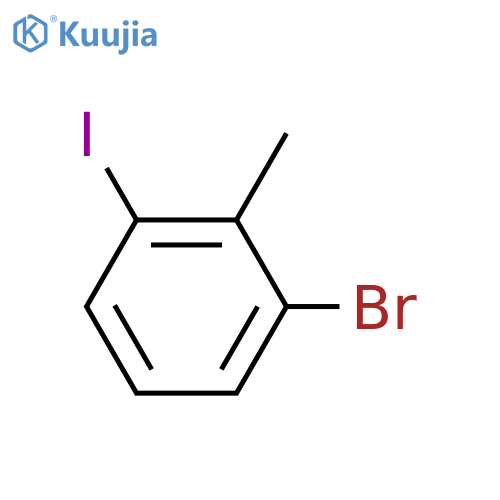

97456-81-0 structure

Nome do Produto:1-Bromo-3-iodo-2-methylbenzene

1-Bromo-3-iodo-2-methylbenzene Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Bromo-3-iodo-2-methylbenzene

- Benzene,1-bromo-3-iodo-2-methyl-

- 2-BROMO-6-IODOTOLUENE

- Benzene, 1-bromo-3-iodo-2-methyl-

- DAHKMTOSYFBPOX-UHFFFAOYSA-N

- 1-bromo-3-iodo-2-methyl-benzene

- AS03373

- SY065795

- AB0053482

- Z5420

- ST24021257

- 1-Bromo-3-iodo-2-methylbenzene (ACI)

- MFCD07780672

- AS-20100

- DB-126854

- EN300-3536589

- DTXSID70540165

- SCHEMBL7610994

- CS-0030482

- AKOS015834925

- 97456-81-0

-

- MDL: MFCD07780672

- Inchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

- Chave InChI: DAHKMTOSYFBPOX-UHFFFAOYSA-N

- SMILES: BrC1C(C)=C(I)C=CC=1

Propriedades Computadas

- Massa Exacta: 295.87000

- Massa monoisotópica: 295.86976g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 94.9

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.6

- Superfície polar topológica: 0

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- PSA: 0.00000

- LogP: 3.36210

1-Bromo-3-iodo-2-methylbenzene Informações de segurança

1-Bromo-3-iodo-2-methylbenzene Dados aduaneiros

- CÓDIGO SH:2903999090

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-3-iodo-2-methylbenzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A102842-1g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 97% | 1g |

$8.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-1g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 98% | 1g |

¥46.00 | 2024-04-23 | |

| Key Organics Ltd | AS-20100-10G |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | >98% | 0mg |

£443.00 | 2023-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-500g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 98% | 500g |

¥9366.00 | 2024-04-23 | |

| Enamine | EN300-3536589-0.1g |

1-bromo-3-iodo-2-methylbenzene |

97456-81-0 | 95.0% | 0.1g |

$23.0 | 2025-03-18 | |

| Enamine | EN300-3536589-0.25g |

1-bromo-3-iodo-2-methylbenzene |

97456-81-0 | 95.0% | 0.25g |

$33.0 | 2025-03-18 | |

| Key Organics Ltd | AS-20100-0mg |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | >98% | 0mg |

£835.00 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-25g |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | 98% | 25g |

¥787.00 | 2024-04-23 | |

| Key Organics Ltd | AS-20100-1MG |

1-Bromo-3-iodo-2-methylbenzene |

97456-81-0 | >98% | 0mg |

£37.00 | 2023-04-19 | |

| Alichem | A013032895-500mg |

2-Bromo-6-iodotoluene |

97456-81-0 | 97% | 500mg |

$782.40 | 2023-08-31 |

1-Bromo-3-iodo-2-methylbenzene Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C

1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt

1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt

1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Water ; 95 °C; 0 °C; rt

Referência

- Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

Referência

- Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof, China, , ,

Método de produção 4

Condições de reacção

Referência

- Novel, Self-Assembling Dimeric Inhibitors of Human β Tryptase, Journal of Medicinal Chemistry, 2020, 63(6), 3004-3027

Método de produção 5

Condições de reacção

Referência

- Cofluorons and methods of making and using them, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt

1.4 Reagents: Sodium sulfite Solvents: Water ; cooled

Referência

- Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

Referência

- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,

1-Bromo-3-iodo-2-methylbenzene Raw materials

1-Bromo-3-iodo-2-methylbenzene Preparation Products

1-Bromo-3-iodo-2-methylbenzene Literatura Relacionada

-

1. CLXIII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. II. Oxidation of the halogen derivatives of tolueneJulius Berend Cohen,James Miller J. Chem. Soc. Trans. 1904 85 1622

97456-81-0 (1-Bromo-3-iodo-2-methylbenzene) Produtos relacionados

- 1342775-40-9(2-(Azetidin-3-yloxy)butanenitrile)

- 1375303-81-3(1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-one)

- 1353978-05-8(tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate)

- 2172371-29-6(3-N-cyclopropyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopropanoic acid)

- 1638603-68-5(methyl 2-[(3S)-6-chloro-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]acetate)

- 1214337-22-0(2-(difluoromethoxy)-3-fluorobenzaldehyde)

- 1361911-49-0(2-(Chloromethyl)-4-methyl-3-(trifluoromethoxy)pyridine-6-acetonitrile)

- 2680846-47-1(5-(2,2,2-trifluoroacetamido)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid)

- 2694747-54-9(benzyl N-(2,4-dichloro-5-fluorophenyl)carbamate)

- 1296224-04-8(6-bromo-3-chloroimidazo1,2-apyridine-2-carboxylic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene

Pureza:99%

Quantidade:100g

Preço ($):420.0